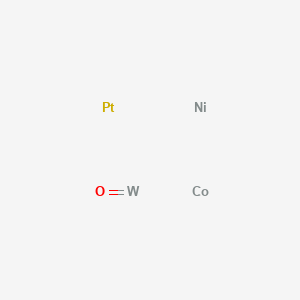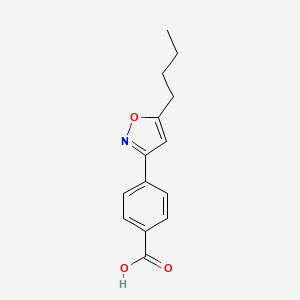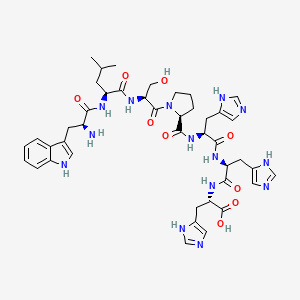
Cobalt;nickel;oxotungsten;platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt;nickel;oxotungsten;platinum is a complex compound that combines the unique properties of cobalt, nickel, oxotungsten, and platinum. Each of these elements contributes distinct characteristics, making the compound valuable in various scientific and industrial applications. Cobalt and nickel are known for their magnetic properties and catalytic abilities, while oxotungsten and platinum are renowned for their high stability and catalytic efficiency.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;nickel;oxotungsten;platinum typically involves the co-precipitation method, where aqueous solutions of cobalt, nickel, tungsten, and platinum salts are mixed under controlled pH conditions. The resulting precipitate is then filtered, washed, and calcined at high temperatures to obtain the desired compound. Another method involves the sol-gel process, where metal alkoxides are hydrolyzed and condensed to form a gel, which is then dried and calcined.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-temperature furnaces and advanced chemical reactors to ensure uniform mixing and precise control over reaction conditions. The use of catalysts and surfactants can enhance the efficiency of the synthesis process, leading to higher yields and better quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt;nickel;oxotungsten;platinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different metal centers and their interaction with reactants.
Common Reagents and Conditions
Oxidation Reactions: Typically involve oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction Reactions: Commonly use reducing agents like hydrogen gas or sodium borohydride.
Substitution Reactions: Often involve ligands such as ammonia or phosphines, which can replace existing ligands in the compound.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may yield oxides of cobalt, nickel, tungsten, and platinum, while reduction reactions may produce metallic forms of these elements.
Wissenschaftliche Forschungsanwendungen
Cobalt;nickel;oxotungsten;platinum has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Biology: Investigated for its potential use in biosensors and as a catalyst in biochemical reactions.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent due to its ability to interact with biological molecules.
Industry: Utilized in the production of high-performance materials, such as superalloys and advanced ceramics, due to its excellent thermal and chemical stability.
Wirkmechanismus
The mechanism of action of cobalt;nickel;oxotungsten;platinum involves its ability to interact with various molecular targets and pathways. The compound’s catalytic activity is primarily due to the presence of multiple metal centers, which can facilitate electron transfer and stabilize reaction intermediates. In biological systems, the compound can interact with proteins and nucleic acids, potentially leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt;nickel;oxotungsten: Lacks the catalytic efficiency of platinum but still exhibits good stability and magnetic properties.
Nickel;oxotungsten;platinum: Similar catalytic properties but may have different magnetic characteristics due to the absence of cobalt.
Cobalt;nickel;platinum: Excellent catalytic properties but may lack the thermal stability provided by oxotungsten.
Uniqueness
Cobalt;nickel;oxotungsten;platinum stands out due to its combination of high catalytic efficiency, thermal stability, and magnetic properties. This unique combination makes it valuable for a wide range of applications, from industrial catalysis to advanced materials research.
Eigenschaften
CAS-Nummer |
845796-46-5 |
|---|---|
Molekularformel |
CoNiOPtW |
Molekulargewicht |
512.55 g/mol |
IUPAC-Name |
cobalt;nickel;oxotungsten;platinum |
InChI |
InChI=1S/Co.Ni.O.Pt.W |
InChI-Schlüssel |
CRQFOPSHPSRQOV-UHFFFAOYSA-N |
Kanonische SMILES |
O=[W].[Co].[Ni].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![(10E)-10-{[2,6-Di(propan-2-yl)phenyl]imino}phenanthren-9(10H)-one](/img/structure/B14198433.png)
![4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B14198435.png)
![1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene](/img/structure/B14198449.png)
![Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate](/img/structure/B14198459.png)
![N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide](/img/structure/B14198463.png)

![3-Cyclohexyl-6-(phenanthren-9-YL)-1H,4H-furo[3,4-C]furan-1,4-dione](/img/structure/B14198483.png)
![1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole](/img/structure/B14198484.png)
![[3-[(1S)-1-phenylethoxy]phenyl]thiourea](/img/structure/B14198491.png)
![2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate](/img/structure/B14198495.png)
![9-Chlorobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B14198499.png)
![2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198506.png)

